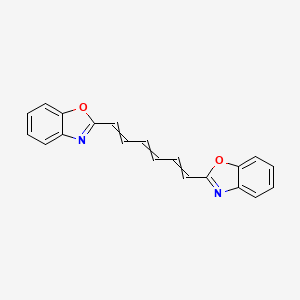
1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- is an organic compound that belongs to the class of diketones Diketones are characterized by having two ketone groups in their structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction between 3-hydroxybenzaldehyde and acetophenone, followed by a series of steps including reduction and oxidation to introduce the decanedione moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired scale and application.
化学反应分析
Types of Reactions
1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the diketone groups would yield diols.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets would depend on the context of its application.
相似化合物的比较
Similar Compounds
1,4-Decanedione: Lacks the phenyl and hydroxyphenyl groups, making it less complex.
1,4-Decanedione, 1-phenyl-: Similar structure but without the hydroxyphenyl group.
1,4-Decanedione, 1-(3-hydroxyphenyl)-: Similar but lacks the second phenyl group.
Uniqueness
1,4-Decanedione, 1-(3-hydroxyphenyl)-3-phenyl- is unique due to the presence of both phenyl and hydroxyphenyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide enhanced properties compared to similar compounds.
属性
CAS 编号 |
591249-02-4 |
|---|---|
分子式 |
C22H26O3 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
1-(3-hydroxyphenyl)-3-phenyldecane-1,4-dione |
InChI |
InChI=1S/C22H26O3/c1-2-3-4-8-14-21(24)20(17-10-6-5-7-11-17)16-22(25)18-12-9-13-19(23)15-18/h5-7,9-13,15,20,23H,2-4,8,14,16H2,1H3 |
InChI 键 |
GSBNTHXIXXLLNB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)C(CC(=O)C1=CC(=CC=C1)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)


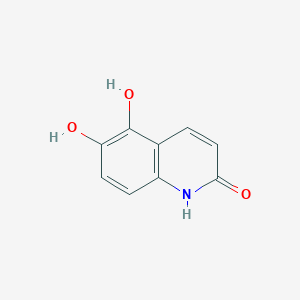
![[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol](/img/structure/B12569636.png)

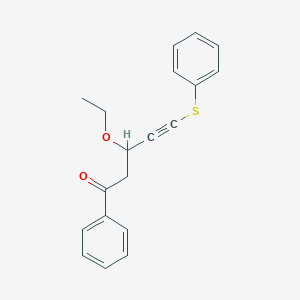
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
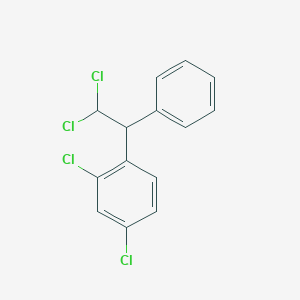
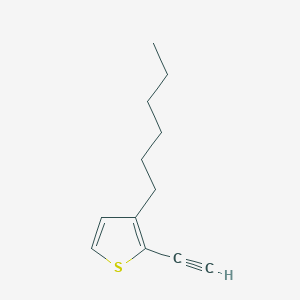
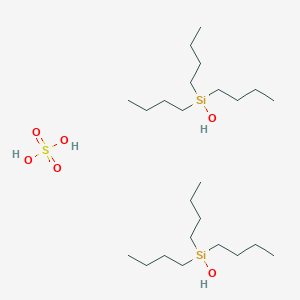
![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)

